molecular formula C7H7NO3 B1251853 3-hydroxy-2-methylisonicotinic acid CAS No. 4328-92-1

3-hydroxy-2-methylisonicotinic acid

Cat. No.: B1251853
CAS No.: 4328-92-1
M. Wt: 153.14 g/mol
InChI Key: ANLRILLDNGTYDP-UHFFFAOYSA-N
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Safety and Hazards

3-Hydroxy-2-methylpyridine-4-carboxylic acid causes skin irritation and may cause respiratory irritation. It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 3-Hydroxy-2-methylpyridine-4-carboxylic acid research could involve further exploration of its synthesis methods and potential applications. The development of a robust method allowing the selective introduction of multiple functional groups could be a significant advancement .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-methylpyridine-4-carboxylic acid is involved in several biochemical reactions, particularly in the degradation pathway of pyridoxine (vitamin B6). It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . This enzyme belongs to the family of oxidoreductases and requires cofactors like NADH or NADPH for its activity .

Cellular Effects

The effects of 3-hydroxy-2-methylpyridine-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase affects the cellular metabolism of vitamin B6, which is crucial for various cellular functions . Additionally, the compound’s role in the degradation of pyridoxine impacts the availability of pyridoxal phosphate, a coenzyme involved in numerous enzymatic reactions within the cell .

Molecular Mechanism

At the molecular level, 3-hydroxy-2-methylpyridine-4-carboxylic acid exerts its effects through specific binding interactions with enzymes and other biomolecules. The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase catalyzes a dismutation reaction, converting 3-hydroxy-2-methylpyridine-4-carboxylic acid to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid . This reaction involves the oxidation of the compound with NAD+ and its reduction with NADH, highlighting the compound’s role in redox reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-hydroxy-2-methylpyridine-4-carboxylic acid have been studied extensively. The compound’s effects on cellular function can change over time, depending on its stability and degradation products. Long-term studies have shown that the compound can influence cellular metabolism and gene expression over extended periods . The stability of the compound is crucial for its sustained biochemical activity and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 3-hydroxy-2-methylpyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound supports normal cellular functions and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, impacting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity may occur .

Metabolic Pathways

3-Hydroxy-2-methylpyridine-4-carboxylic acid is involved in the metabolic pathways of vitamin B6. It participates in the degradation of pyridoxine, where it is converted to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid by the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This pathway is crucial for maintaining the balance of vitamin B6 metabolites and ensuring the availability of pyridoxal phosphate for various enzymatic reactions .

Transport and Distribution

Within cells and tissues, 3-hydroxy-2-methylpyridine-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is essential for its biochemical activity and its role in cellular metabolism.

Subcellular Localization

The subcellular localization of 3-hydroxy-2-methylpyridine-4-carboxylic acid is critical for its function. The compound is directed to specific cellular compartments, such as the mitochondria and cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound exerts its effects in the appropriate cellular context .

Comparison with Similar Compounds

Uniqueness: 3-hydroxy-2-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biochemical properties. Its role in the degradation pathway of vitamin B6 and its involvement in various enzymatic reactions highlight its importance in both biological and industrial contexts .

Properties

IUPAC Name

3-hydroxy-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-6(9)5(7(10)11)2-3-8-4/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLRILLDNGTYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491357
Record name 3-Hydroxy-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4328-92-1
Record name 3-Hydroxy-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of HMPDC in vitamin B6 metabolism?

A: HMPDC is a product of vitamin B6 degradation. Specifically, it's formed during the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) by the enzyme FHMPC dehydrogenase (dismutase). This enzyme, found in organisms like Mesorhizobium loti, catalyzes a unique reaction where FHMPC is converted into both HMPDC and 4-pyridoxic acid in near-equimolar amounts. []

Q2: How does the structure of FHMPC dehydrogenase relate to its function in HMPDC formation?

A: FHMPC dehydrogenase belongs to the 3-hydroxyacyl-CoA dehydrogenase family and shares structural similarities with the human enzyme. Crystal structure analysis of the enzyme from Mesorhizobium loti revealed a homodimeric structure with a probable catalytic diad consisting of His137 and Glu149 residues. [, ] Mutation studies confirmed the importance of these residues, with the H137L mutant exhibiting complete loss of activity, highlighting their crucial role in HMPDC formation. []

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